molecular formula C10H12ClNO2 B1400500 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine CAS No. 1355066-50-0

3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine

Cat. No.: B1400500
CAS No.: 1355066-50-0
M. Wt: 213.66 g/mol
InChI Key: YHMIHIRRCHTDQS-UHFFFAOYSA-N
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Description

3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 3-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine typically involves the reaction of 3-chloropyridine with tetrahydro-2H-pyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the tetrahydro-2H-pyran-4-yloxy group to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The tetrahydro-2H-pyran-4-yloxy group can be hydrolyzed to yield the corresponding alcohol and pyridine derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine involves its interaction with specific molecular targets. The chlorine and tetrahydro-2H-pyran-4-yloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropropoxy)tetrahydro-2H-pyran: Similar in structure but with a different substitution pattern.

    Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring system but different substituents.

Uniqueness

3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMIHIRRCHTDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydro-2H-pyran-4-ol (1.03 g, 10.1 mmol) was added slowly over 1 min to a suspension of NaH (60% in mineral oil) (0.41 g, 10.16 mmol) in anhydrous THF (20 mL) at 5° C. (ice bath). The suspension was then warmed to room temperature. After 30 mins, 2,3-dichloropyridine (1.00 g, 6.76 mmol) was added, and the reaction heated at 70° C. for 18 hours. The reaction was cooled to room temperature and quenched with water (50 mL). The mixture was extracted with EtOAc (3×50 mL). The combined organics were then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound as a yellow oil, which was taken onto the next step without further purification (1.40 g, 98%):
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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